molecular formula C12H14N2O3 B1437779 tert-Butyl benzo[d]oxazol-4-ylcarbamate CAS No. 959246-43-6

tert-Butyl benzo[d]oxazol-4-ylcarbamate

Cat. No. B1437779
M. Wt: 234.25 g/mol
InChI Key: RFOQYTVSDJQYHE-UHFFFAOYSA-N
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Description

“tert-Butyl benzo[d]oxazol-4-ylcarbamate” is a chemical compound with the molecular formula C12H14N2O3 . It has an average mass of 234.251 Da and a monoisotopic mass of 234.100449 Da . It is also known by other names such as “2-Methyl-2-propanyl 1,3-benzoxazol-4-ylcarbamate” and "Carbamic acid, N-4-benzoxazolyl-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl benzo[d]oxazol-4-ylcarbamate” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11) .


Physical And Chemical Properties Analysis

The compound “tert-Butyl benzo[d]oxazol-4-ylcarbamate” has a molecular weight of 184.19 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

  • Intermediate in Synthesis of Target Molecules

  • Metal-Free Annulation in Chemical Synthesis

    • It is involved in a metal-free radical-mediated annulation process for synthesizing benzo[e][1,2]oxazin-4-ones, a procedure which highlights the compound's versatility in chemical synthesis (Yang, Song, & Li, 2015).
  • Application in Asymmetric Synthesis

  • Role in Synthesis of Potential Anti-Malarial Agents

  • Electrochemical Applications

  • Structural Characterization Using NMR Techniques

  • Antitumor Activity Research

    • Research has been conducted on derivatives of this compound for their crystal structure and antitumor activity, again emphasizing its potential in drug development (Jiao, Xuan-Qing, Kang-Ming, Yong-chao, Ai-xi, 2015).
  • Applications in Catalysis

    • The compound has been involved in studies related to iodine-catalyzed amination of benzoxazoles, demonstrating its role in catalysis and synthesis methodologies (Lamani & Prabhu, 2011).

Safety And Hazards

The compound “tert-Butyl benzo[d]oxazol-4-ylcarbamate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-(1,3-benzoxazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)14-8-5-4-6-9-10(8)13-7-16-9/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOQYTVSDJQYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650664
Record name tert-Butyl 1,3-benzoxazol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl benzo[d]oxazol-4-ylcarbamate

CAS RN

959246-43-6
Record name tert-Butyl 1,3-benzoxazol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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